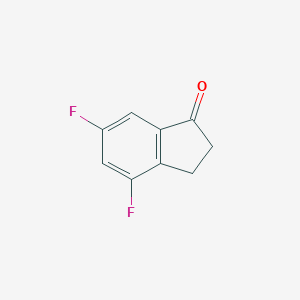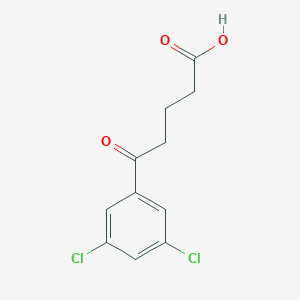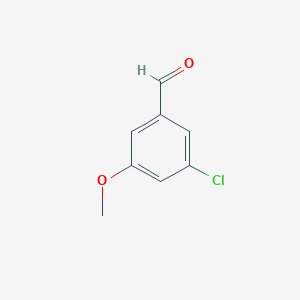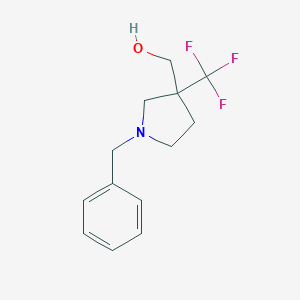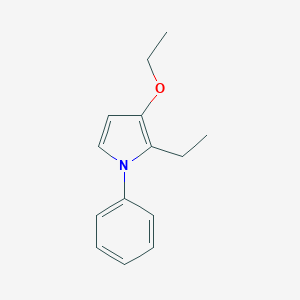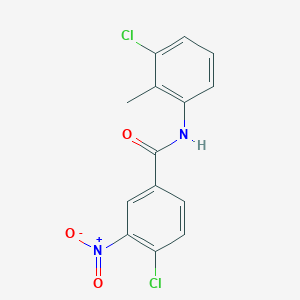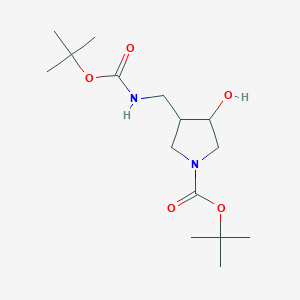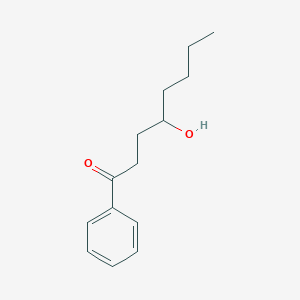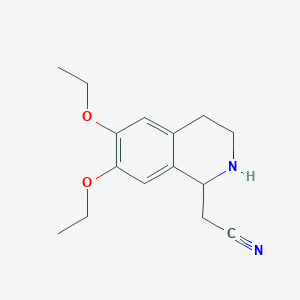![molecular formula C15H33N4P B070830 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane CAS No. 175845-21-3](/img/structure/B70830.png)
2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane
Overview
Description
2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane is an exceedingly strong, non-ionic Brønsted and Lewis base that is useful in a variety of organic transformations .
Synthesis Analysis
This compound is a catalyst employed in the synthesis of β-hydroxyesters and α,β-unsaturated esters . It is also used as a deprotonation agent to study the nucleophilic reactivities of benzenesulfonyl-substituted carbanions .
Molecular Structure Analysis
The molecular formula of this compound is C15H33N4P . The InChI string is InChI=1S/C15H33N4P/c1-13(2)17-10-7-16-8-11-18(14(3)4)20(17)19(12-9-16)15(5)6/h13-15H,7-12H2,1-6H3 .
Chemical Reactions Analysis
This compound is used in the α-arylation of nitriles with aryl bromides and chlorides, and in the Stille cross-coupling of aryl chlorides . Together with Pd2(dba)3, it forms a highly efficient catalyst for one-pot syntheses of trans-4-N,N-diarylaminostilbenes and N,N-diarylaminostyrenes .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 300.42 g/mol . The density is 0.922 g/mL at 25 °C . The refractive index is n20/D 1.4830 .
Scientific Research Applications
Application in Radiopharmaceuticals
Scientific Field
Nuclear Medicine and Radiopharmacy
Summary of the Application
This compound is used as a base in an attempt to produce highly reactive no-carrier-added fluoride for labeling of radiopharmaceuticals . Radiopharmaceuticals are radioactive compounds used for diagnosis or treatment of diseases.
Methods of Application
The compound is used as a base to deprotonate the precursor molecule, which then reacts with the radioactive fluoride to form the radiopharmaceutical .
Results or Outcomes
The use of this compound has been shown to increase the reactivity of the fluoride, potentially improving the efficiency of radiopharmaceutical production .
Application in Organic Synthesis
Scientific Field
Summary of the Application
This compound is used as a deprotonation agent to study the nucleophilic reactivities of benzenesulfonyl-substituted carbanions .
Methods of Application
The compound is used to remove a proton from the precursor molecule, forming a carbanion. This carbanion can then react with other molecules in a nucleophilic substitution reaction .
Results or Outcomes
The use of this compound as a deprotonation agent can provide insights into the reactivity of benzenesulfonyl-substituted carbanions, which are important intermediates in many organic reactions .
Application in Synthesis of Monomeric Alumatranes
Scientific Field
Summary of the Application
This compound is used in the synthesis of monomeric alumatranes . Alumatranes are a type of organoaluminum compound with potential applications in various chemical reactions.
Methods of Application
The compound is used as a base to deprotonate the precursor molecule, which then reacts with aluminum to form the alumatrane .
Results or Outcomes
The use of this compound has been shown to facilitate the synthesis of monomeric alumatranes .
Application in Catalysis of Amidation and Transesterification Reactions
Scientific Field
Summary of the Application
This compound is used as a catalyst in the synthesis of polymer-supported proazaphosphatranes for catalysis of amidation and transesterification reactions .
Methods of Application
The compound is used to catalyze the reaction between a carboxylic acid and an amine to form an amide, or between an ester and an alcohol to form a different ester .
Results or Outcomes
The use of this compound as a catalyst can improve the efficiency of amidation and transesterification reactions .
Application in Wadsworth-Emmons Reactions
Summary of the Application
This compound is used as a catalyst in Wadsworth-Emmons reactions . These reactions are a type of olefination reaction used to form carbon-carbon double bonds.
Methods of Application
The compound is used to catalyze the reaction between a phosphonate ester and a carbonyl compound to form an alkene .
Results or Outcomes
The use of this compound as a catalyst can improve the efficiency of Wadsworth-Emmons reactions .
Application in Mukaiyama Aldol Reactions
Summary of the Application
This compound is used as a catalyst in Mukaiyama aldol reactions . These reactions are a type of carbon-carbon bond-forming reaction used in organic synthesis.
Methods of Application
The compound is used to catalyze the reaction between a silyl enol ether and an aldehyde or ketone to form a β-hydroxy carbonyl compound .
Results or Outcomes
The use of this compound as a catalyst can improve the efficiency of Mukaiyama aldol reactions .
properties
IUPAC Name |
2,8,9-tri(propan-2-yl)-2,5,8,9-tetraza-1-phosphabicyclo[3.3.3]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N4P/c1-13(2)17-10-7-16-8-11-18(14(3)4)20(17)19(12-9-16)15(5)6/h13-15H,7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRWCJYSXGNOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN2CCN(P1N(CC2)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408791 | |
| Record name | 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane | |
CAS RN |
175845-21-3 | |
| Record name | 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



